

Technical Guide: Near-Infrared Fluorescent Probes for Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nir-H2O2	
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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrogen peroxide (H_2O_2) is a critical reactive oxygen species (ROS) that functions as a key signaling molecule in numerous physiological processes and is implicated in various pathologies when dysregulated, including inflammation, neurodegenerative diseases, and cancer.[1][2] The ability to detect H_2O_2 with high sensitivity and spatiotemporal resolution in biological systems is paramount for understanding its complex roles. Near-infrared (NIR) fluorescent probes (typically emitting >650 nm) offer significant advantages for in vivo and deep-tissue imaging due to reduced background autofluorescence, lower light scattering, and deeper photon penetration compared to probes in the visible spectrum. This guide provides a comprehensive overview of the design, mechanisms, and application of NIR fluorescent probes for H_2O_2 detection, complete with comparative data and detailed experimental protocols.

Design Strategies and Mechanisms of Action

The majority of NIR fluorescent probes for H_2O_2 operate on an "off-on" or ratiometric signal change. The core design involves three components: a NIR fluorophore, a H_2O_2 -selective recognition moiety (trigger), and a linker. The trigger group quenches the fluorophore's emission in the probe's native state. Upon selective reaction with H_2O_2 , the trigger is cleaved or undergoes a structural change, liberating the fluorophore and restoring its fluorescence.



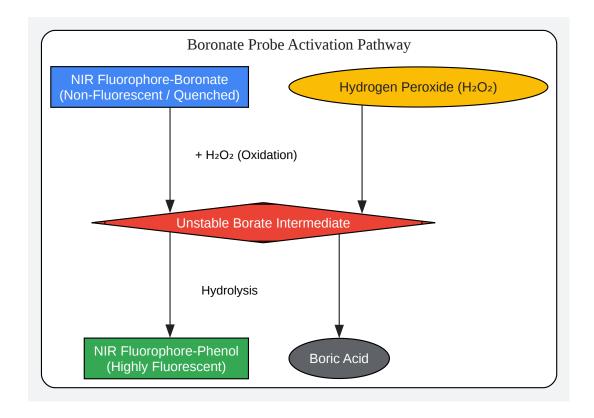
Boronate Ester-Based Probes: The Predominant Strategy

The most prevalent and successful strategy for H₂O₂ detection is the use of an arylboronic acid or boronate ester as the recognition moiety.[3][4] This group undergoes a highly selective and rapid oxidative cleavage reaction in the presence of H₂O₂ to yield a corresponding phenol. This transformation is harnessed to induce fluorescence through several photophysical mechanisms:

- Intramolecular Charge Transfer (ICT): In the "off" state, the boronate ester acts as a strong
 electron-withdrawing group, creating an ICT state that quenches fluorescence. Its conversion
 to a strongly electron-donating phenol group upon reaction with H₂O₂ disrupts the ICT
 process, "turning on" bright NIR fluorescence.[5]
- Excited-State Intramolecular Proton Transfer (ESIPT): The boronate group can lock a fluorophore in a conformation that prevents ESIPT. H₂O₂-mediated cleavage releases a hydroxyl group, enabling ESIPT and resulting in a new, often red-shifted, emission peak, allowing for ratiometric detection.
- Fluorescence Resonance Energy Transfer (FRET): Probes can be designed with a FRET pair where the boronate moiety is part of a quencher. Reaction with H₂O₂ cleaves the quencher, disrupting FRET and activating fluorescence from the donor fluorophore.

The general mechanism for boronate-based probes is the specific and irreversible oxidation of the C-B bond by H₂O₂. This reaction is highly selective for H₂O₂ over other biologically relevant ROS.





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Caption: General activation mechanism of boronate-based H₂O₂ probes.

Quantitative Comparison of Selected NIR Probes

The selection of an appropriate probe depends on the specific experimental context, including the required sensitivity, emission wavelength for the available imaging system, and response time. The table below summarizes key quantitative parameters for several recently developed NIR fluorescent probes for H₂O₂.



Probe Name	Excitatio n (λex, nm)	Emission (λem, nm)	Stokes Shift (nm)	Limit of Detection (LOD)	Fluoroph ore Core	Referenc e
Probe 1	~680	>700	>20	0.14 μΜ	IR-780 (Cyanine)	
WB-1	Not specified	835	Not specified	63 nM	Cyanine	
BC-B	550	672	122	3 nM	Malononitril e Isophorone	
Probe 15	422	656	234	Not specified	ESIPT- based	•
Probe 11	725	772	47	Not specified	ICT-based	

Detailed Experimental Protocols

The following protocols provide detailed, actionable methodologies for the synthesis of a representative probe and its application in cell-based and in vivo assays.

Protocol: Synthesis of a Cyanine-Boronate NIR Probe (e.g., WB-1)

This protocol is a representative example for synthesizing a cyanine-based NIR probe with a boronate trigger.

Materials:

- Indocyanine dye precursor (e.g., IR-780 iodide)
- 4-(Bromomethyl)phenylboronic acid pinacol ester
- N,N-Diisopropylethylamine (DIPEA)



- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate, Hexane, Dichloromethane (DCM)
- Silica gel for column chromatography
- Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the cyanine dye precursor (1.0 equivalent) in anhydrous DMF.
- Addition of Reagents: Add 4-(Bromomethyl)phenylboronic acid pinacol ester (1.2 equivalents) to the solution. Follow with the addition of DIPEA (3.0 equivalents) dropwise while stirring.
- Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase such as DCM:Methanol (20:1).
- Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with brine (saturated NaCl solution) three times.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography using a gradient elution, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate or DCM.
- Characterization: Collect the fractions containing the desired product, combine, and remove the solvent. Characterize the final product's identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Imaging of Intracellular H₂O₂



This protocol details the use of a NIR probe for detecting exogenous and endogenous H₂O₂ in a cultured mammalian cell line (e.g., HeLa cells).

Materials:

- HeLa cells (or other suitable cell line)
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
- NIR probe stock solution (e.g., 1 mM in DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- H₂O₂ solution (30% stock, freshly diluted in PBS)
- Phorbol 12-myristate 13-acetate (PMA) for inducing endogenous H₂O₂
- N-Acetyl-L-cysteine (NAC) as a ROS quencher
- Confocal laser scanning microscope with appropriate NIR laser lines and detectors
- 35 mm glass-bottom confocal dishes

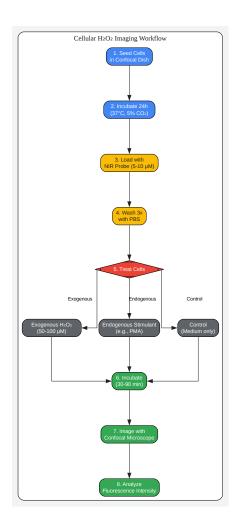
Procedure:

- Cell Culture: Seed HeLa cells in 35 mm glass-bottom dishes at a density of 5 x 10⁴ cells/mL and culture for 24 hours at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.
- Probe Loading: Remove the culture medium and wash the cells three times with warm PBS. Add fresh, serum-free medium containing the NIR probe at a final concentration of 5-10 μ M. Incubate for 30-110 minutes at 37°C.
- Washing: After incubation, remove the probe-containing medium and wash the cells gently
 three times with PBS to remove any excess, non-internalized probe. Add 1 mL of fresh PBS
 or medium to the dish for imaging.
- Imaging of Exogenous H₂O₂:



- \circ Treatment Group: Treat the probe-loaded cells with medium containing 50-100 μ M H₂O₂ for 30 minutes.
- Control Group: Add only medium without H₂O₂.
- Quencher Group: Pre-incubate cells with 1 mM NAC for 1 hour before adding H₂O₂.
- Imaging of Endogenous H₂O₂:
 - Stimulation Group: Treat probe-loaded cells with a stimulant like PMA (e.g., 1 μg/mL) for 30-90 minutes to induce endogenous H₂O₂ production.
 - Control Group: Add only medium without PMA.
- Confocal Microscopy:
 - Place the dish on the microscope stage.
 - Set the excitation wavelength according to the probe's λex (e.g., 561 nm or 640 nm).
 - Set the emission collection window to capture the probe's fluorescence (e.g., 660-750 nm).
 - Acquire images for all groups using identical laser power, gain, and offset settings to ensure comparability.
 - Analyze the fluorescence intensity using image analysis software (e.g., ImageJ/Fiji).





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Caption: Workflow for intracellular H₂O₂ detection using a NIR probe.

Protocol: In Vivo Imaging in a Mouse Model of Acute Inflammation

This protocol describes the use of a NIR probe to visualize H₂O₂ production in a lipopolysaccharide (LPS)-induced peritonitis mouse model.

Materials:

- BALB/c mice (6-8 weeks old)
- Lipopolysaccharide (LPS) from E. coli (1 mg/mL in sterile saline)
- NIR probe formulated for injection (e.g., dissolved in PBS with 5% DMSO)



- Sterile saline
- In vivo imaging system (IVIS) or similar, equipped for NIR fluorescence imaging
- Isoflurane anesthesia system

Procedure:

- Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the
 experiment. All procedures must be approved by the Institutional Animal Care and Use
 Committee (IACUC).
- Induction of Inflammation:
 - \circ Inflammation Group: Administer an intraperitoneal (i.p.) injection of LPS solution (100 μ L, 1 mg/mL) to each mouse.
 - Control Group: Administer an i.p. injection of sterile saline (100 μL).
- Probe Administration: At 4 hours post-LPS/saline injection, when the inflammatory response is robust, administer an i.p. injection of the NIR probe solution to all mice. The exact dose will be probe-dependent and should be optimized (e.g., 50-100 μL of a 100 μM solution).
- Anesthesia and Imaging:
 - Immediately after probe injection (or after a short distribution time, e.g., 1-5 minutes),
 anesthetize the mice using 1-2% isoflurane.
 - Place the anesthetized mouse in the in vivo imaging system.
- Fluorescence Imaging:
 - Acquire whole-body NIR fluorescence images. Set the excitation and emission filters appropriate for the specific probe.
 - Acquire a series of images over time (e.g., every 5-10 minutes for up to 1 hour) to monitor the probe's activation kinetics.



• Data Analysis:

- Using the system's software, draw a region of interest (ROI) over the peritoneal area of each mouse.
- Quantify the average radiant efficiency or total photon count within the ROI for both control and inflammation groups.
- Compare the signal intensity between the groups to determine the extent of H₂O₂-induced probe activation. A significantly higher signal in the LPS-treated group indicates the detection of inflammation-associated H₂O₂.

Conclusion and Future Perspectives

NIR fluorescent probes, particularly those based on the boronate cleavage mechanism, have become indispensable tools for the sensitive and selective detection of H_2O_2 in complex biological environments. Their favorable photophysical properties enable deep-tissue imaging and dynamic monitoring of H_2O_2 in living animals. Future advancements will likely focus on developing probes with even longer emission wavelengths (into the NIR-II window, 1000-1700 nm) for enhanced resolution and penetration depth, creating probes with reversible binding for tracking dynamic H_2O_2 fluctuations, and engineering probes targeted to specific subcellular organelles to dissect compartmentalized H_2O_2 signaling with greater precision. These next-generation tools will continue to advance our understanding of the intricate roles of H_2O_2 in health and disease.

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- To cite this document: BenchChem. [Technical Guide: Near-Infrared Fluorescent Probes for Hydrogen Peroxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424986#near-infrared-fluorescent-probes-for-hydrogen-peroxide]

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